2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde
Description
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde (CAS: 105854-65-7) is a cyclic α,β-unsaturated aldehyde with a molecular formula of C₉H₁₃ClO and a molecular weight of 172.65 g/mol . The compound features a cyclohexene ring substituted with a chlorine atom at position 2 and two methyl groups at position 5,5, along with a formyl group at position 1. This unique structure imparts distinct electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its electron-deficient aldehyde group, combined with the steric hindrance from the methyl groups, influences reactivity in nucleophilic additions and cycloadditions .
Properties
IUPAC Name |
2-chloro-5,5-dimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMDMBMSALMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde typically involves the chlorination of 5,5-dimethyl-1-cyclohexenecarbaldehyde. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-5,5-dimethylcyclohexane-1-carboxylic acid.
Reduction: 2-Chloro-5,5-dimethylcyclohexanol.
Substitution: 2-Amino-5,5-dimethyl-1-cyclohexenecarbaldehyde.
Scientific Research Applications
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde exerts its effects involves interactions with specific molecular targets. The chlorine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde is compared below with three analogs:
5,5-Dimethyl-1-cyclohexenecarbaldehyde
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Key Differences :
- Reactivity : The absence of the chlorine atom reduces electron withdrawal near the aldehyde group, increasing susceptibility to nucleophilic attack compared to the chlorinated analog.
- Stability : Lower thermal stability due to the lack of electron-withdrawing chlorine, which typically stabilizes the conjugated system.
- Applications : Primarily used in less demanding synthetic routes where steric hindrance alone suffices.
2-Bromo-5,5-dimethyl-1-cyclohexenecarbaldehyde
- Molecular Formula : C₉H₁₃BrO
- Molecular Weight : 217.11 g/mol
- Key Differences :
- Electrophilicity : The bromine atom’s larger size and polarizability enhance the electrophilicity of the aldehyde group, facilitating faster reaction kinetics in cross-couplings.
- Solubility : Increased molecular weight and halogen size reduce solubility in polar solvents compared to the chloro analog.
- Cost : Bromine substitution typically raises production costs due to reagent prices.
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde
- Molecular Formula : C₈H₁₁ClO
- Molecular Weight : 158.63 g/mol
- Key Differences :
- Steric Effects : The single methyl group at position 5 reduces steric hindrance, allowing for broader substrate compatibility in Diels-Alder reactions.
- Boiling Point : Lower boiling point (estimated 215–220°C) than the 5,5-dimethyl variant (230–235°C) due to decreased molecular symmetry.
Data Table: Comparative Analysis
Biological Activity
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde (CAS: 105854-65-7) is a compound with notable structural features that suggest potential biological activities. This article aims to explore its biological activity based on available research findings, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- IUPAC Name : 2-chloro-5,5-dimethylcyclohex-1-ene-1-carbaldehyde
- Molecular Formula : C₉H₁₃ClO
- Molecular Weight : 172.65 g/mol
- Purity : Typically available at 95% purity.
The biological activity of this compound is likely influenced by its chemical structure, particularly the presence of the aldehyde functional group and the chlorinated cyclohexene ring. These features may interact with various biological targets, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, aldehydes are known for their ability to disrupt microbial cell membranes and interfere with cellular processes. A study highlighted the effectiveness of chlorinated compounds in inhibiting microbial growth, suggesting that this compound may possess similar capabilities .
Case Studies
- Antibacterial Activity :
- Cytotoxicity Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated cyclohexene ring | Potential antimicrobial activity |
| 2-Chloro-5,5-dimethylcyclohexanone | Ketone instead of aldehyde | Known for stronger antibacterial effects |
| 3-Chloro-2-methylphenol | Aromatic compound | Established antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
